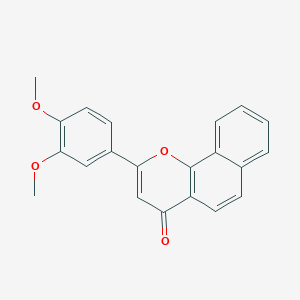
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indolinecarboxylic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research due to its stability and versatility.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves the protection of the amino group in indolinecarboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of indolinecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected compound.
Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably . This approach enhances the scalability and versatility of the synthesis process.
Analyse Chemischer Reaktionen
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid undergoes various chemical reactions, primarily focusing on the deprotection of the Boc group. Common reagents for Boc deprotection include trifluoroacetic acid, hydrochloric acid in methanol, and oxalyl chloride in methanol . The deprotection process typically involves the cleavage of the Boc group, resulting in the formation of the free amine.
The compound can also participate in substitution reactions, where the Boc-protected amine can be selectively modified. For instance, the Boc group can be removed under acidic conditions, allowing for further functionalization of the indolinecarboxylic acid .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid finds applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be compared with other Boc-protected compounds, such as Boc-protected pyrroles, indazoles, and pyrazoles . These compounds share similar protection and deprotection mechanisms but differ in their core structures and specific applications. The uniqueness of this compound lies in its indoline core, which imparts distinct chemical and biological properties.
Similar compounds include:
- Boc-protected pyrroles
- Boc-protected indazoles
- Boc-protected pyrazoles
These compounds are widely used in organic synthesis and medicinal chemistry for their protective capabilities and ease of deprotection .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
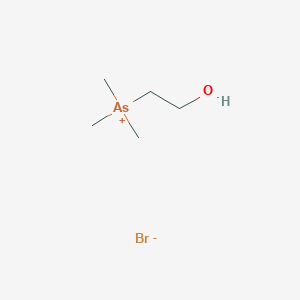

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

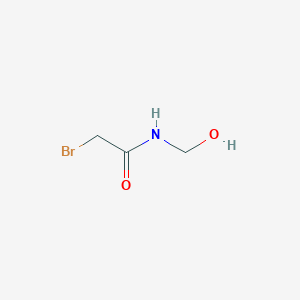

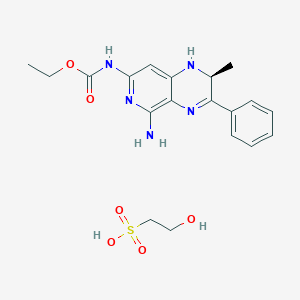
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

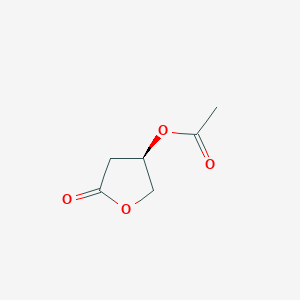

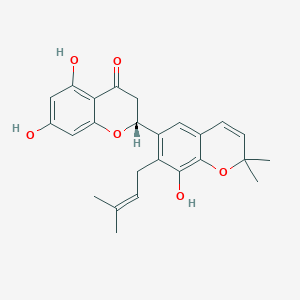
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
